2-(3-chloro-4-fluorophenoxy)-N-(4-methylpiperazin-1-yl)acetamide
Overview
Description
2-(3-chloro-4-fluorophenoxy)-N-(4-methylpiperazin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-fluoro-substituted phenoxy group and a piperazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-fluorophenoxy)-N-(4-methylpiperazin-1-yl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 3-chloro-4-fluorophenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.
Acetamide Formation: The phenoxy intermediate is then reacted with 4-methylpiperazine in the presence of a coupling agent to form the final acetamide compound.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazinyl moiety.
Reduction: Reduction reactions can occur at the chloro or fluoro substituents.
Substitution: Nucleophilic substitution reactions are possible at the chloro or fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions may result in the replacement of chloro or fluoro groups with other functional groups.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Explored for potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-chloro-4-fluorophenoxy)-N-(4-methylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chloro-4-fluorophenoxy)-N-(4-methyl-1-piperazinyl)ethanamide
- 2-(3-chloro-4-fluorophenoxy)-N-(4-methyl-1-piperazinyl)propanamide
Uniqueness
2-(3-chloro-4-fluorophenoxy)-N-(4-methylpiperazin-1-yl)acetamide is unique due to its specific substitution pattern on the phenoxy group and the presence of the piperazinyl moiety. These structural features may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(3-chloro-4-fluorophenoxy)-N-(4-methylpiperazin-1-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClFN3O2/c1-17-4-6-18(7-5-17)16-13(19)9-20-10-2-3-12(15)11(14)8-10/h2-3,8H,4-7,9H2,1H3,(H,16,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLHKNMQXGOYPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)NC(=O)COC2=CC(=C(C=C2)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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